molecular formula C15H21NO6 B013504 Benzyl-alpha-galnac CAS No. 3554-93-6

Benzyl-alpha-galnac

Cat. No.: B013504
CAS No.: 3554-93-6
M. Wt: 311.33 g/mol
InChI Key: SKOZFDIGKDPQBO-QMIVOQANSA-N
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Mechanism of Action

Target of Action

Benzyl-alpha-galnac is a potent O-glycosylation inhibitor . It primarily targets the O-glycosylation process in cells . This process is crucial for the proper functioning of many proteins, and its inhibition can lead to significant changes in cellular behavior .

Mode of Action

This compound interacts with its targets by inhibiting the O-glycosylation process . This inhibition effectively suppresses the proliferation and activation of LX-2 cells, a type of liver cell . It also suppresses the expression of collagen I/III .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the O-glycosylation pathway . By inhibiting this pathway, this compound can alter the structure and function of glycoproteins, leading to downstream effects such as suppressed cell proliferation and collagen expression .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as n-acetylgalactosamine-conjugated small-interfering rnas (galnac-conjugated sirnas), have been studied . These compounds show dose-proportional pharmacokinetics and similar pharmacokinetics between different chemical stabilizing methods

Result of Action

The inhibition of O-glycosylation by this compound leads to a decrease in the proliferation and activation of LX-2 cells and a suppression of collagen I/III expression . This has potential implications for the treatment of conditions such as liver fibrosis . Additionally, this compound has been shown to enhance the anti-tumor activity of 5-FU, a chemotherapy drug, in the context of pancreatic cancer .

Biochemical Analysis

Biochemical Properties

Benzyl-alpha-galnac interacts with various enzymes and proteins in the cell, primarily through its role as an O-glycosylation inhibitor . It inhibits the incorporation of glucosamine into O-glycans by glycosyltransferase . This interaction affects the structure and function of various biomolecules, altering their biochemical properties .

Cellular Effects

This compound has a profound impact on cellular processes. It effectively inhibits the proliferation and activation of LX-2 cells and suppresses the expression of collagen I/III . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzyme activity . It inhibits O-glycosylation, a process that involves the addition of a carbohydrate to a protein or lipid molecule . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used to inhibit mucin O-glycosylation in SUIT-2 cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, it has been shown to enhance the anti-tumor activity of 5-FU by inhibiting O-glycosylation .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to O-glycosylation . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The effects of this compound on its localization or accumulation within cells are areas of active research .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-alpha-galnac involves the glycosylation of benzyl alcohol with N-acetylgalactosamine (GalNAc). This reaction typically requires the use of a glycosyl donor, such as a trichloroacetimidate derivative of GalNAc, and a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl-alpha-galnac primarily undergoes substitution reactions due to the presence of the benzyl group. It can also participate in glycosylation reactions, where it acts as a glycosyl acceptor .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or thiols (RSH).

    Glycosylation Reactions: Reagents include glycosyl donors like trichloroacetimidate derivatives and catalysts such as BF3·OEt2.

Major Products

The major products formed from these reactions include substituted derivatives of this compound and glycosylated compounds, which can be further utilized in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent inhibitory effect on O-glycosylation, which makes it a valuable tool in both basic and applied research. Its ability to enhance the efficacy of chemotherapeutic agents further distinguishes it from other glycosylation inhibitors .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZFDIGKDPQBO-QMIVOQANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293813
Record name Benzyl N-acetyl-α-D-galactosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3554-93-6
Record name Benzyl N-acetyl-α-D-galactosaminide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3554-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl-alpha-N-acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl N-acetyl-α-D-galactosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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